2-Amino-4-methylpentan-3-ol;hydrochloride
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Overview
Description
2-Amino-4-methylpentan-3-ol;hydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is a versatile small molecule scaffold used in various scientific research and industrial applications. The compound is known for its unique structural properties, which make it suitable for a wide range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylpentan-3-ol;hydrochloride typically involves the reaction of 2-Amino-4-methylpentan-3-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
- Dissolution of 2-Amino-4-methylpentan-3-ol in an appropriate solvent.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolation and purification of the product by crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylpentan-3-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-4-methylpentan-3-ol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-methylpentan-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylpentan-3-ol
- 2-Amino-4-methylpentan-3-one
- 2-Amino-4-methylpentanoic acid
Uniqueness
2-Amino-4-methylpentan-3-ol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-amino-4-methylpentan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-4(2)6(8)5(3)7;/h4-6,8H,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHWWQRDAOLJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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